3-Methylhept-4-yn-3-ol

Descripción general

Descripción

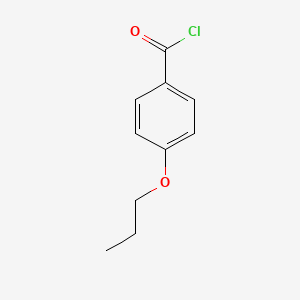

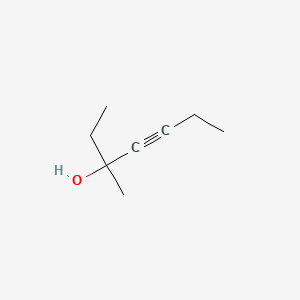

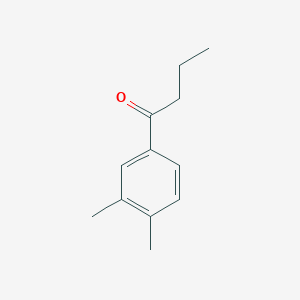

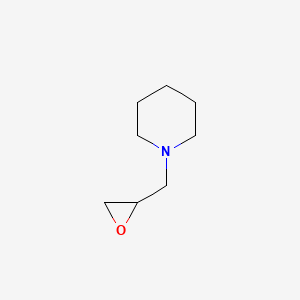

“3-Methylhept-4-yn-3-ol” is an organic compound that belongs to the category of alcohol molecules . It has a molecular formula of C8H14O and a molecular weight of 126.2 g/mol .

Synthesis Analysis

A synthesis of 3-methylhept-4-yn-3-ol from but-1-yne can be proposed as follows: 1. NaNH2 2. CH3COCH2CH3 3. H3O+ .Molecular Structure Analysis

The molecular structure of 3-Methylhept-4-yn-3-ol can be represented by the SMILES string: CCC#CC©(O)CC .Chemical Reactions Analysis

3-Methylhept-4-yn-3-ol is an acetylenic alcohol. It reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .Physical And Chemical Properties Analysis

3-Methylhept-4-yn-3-ol has a density of 0.9±0.1 g/cm3, a boiling point of 153.1±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.6 mmHg at 25°C . Its enthalpy of vaporization is 45.4±6.0 kJ/mol, and it has a flash point of 52.1±11.4 °C .Aplicaciones Científicas De Investigación

1. Pheromone Research and Pest Management

3-Methylhept-4-yn-3-ol, as a close analogue to 4-Methylheptan-3-ol, plays a significant role in the field of integrated pest management. 4-Methylheptan-3-ol, an insect pheromone, is known for its effectiveness against various insect species. The synthesis of its stereoisomers from 4-methylhept-4-en-3-one involves a one-pot procedure utilizing ene-reductase and alcohol dehydrogenase, demonstrating its potential in sustainable and environmentally friendly pest control strategies (Brenna et al., 2017).

2. Synthesis and Chemical Transformations

In the field of organic synthesis, compounds like 3-Methylhept-4-yn-3-ol are involved in various chemical transformations. For instance, the hypohalogenation of similar allylacetylenes and their methyl ethers has been studied, showing the potential of these compounds as precursors in the synthesis of halohydrins and other reactive compounds useful in organic chemistry (Veliev et al., 2007).

3. Catalytic Systems in Organic Reactions

The use of 3-Methylhept-4-yn-3-ol and its derivatives in catalytic systems is another area of interest. Studies have shown the utility of these compounds in oxidative cyclization and alkoxycarbonylation reactions. These processes are important for the synthesis of various organic compounds, highlighting the versatility of 3-Methylhept-4-yn-3-ol in catalysis (Gabriele et al., 2000).

4. Applications in Stereochemistry

The compound's role in stereochemistry is notable, particularly in the synthesis of chiral compounds. For example, the preparation of optically active quinuclidin-3-ols using biocatalysts demonstrates the significance of 3-Methylhept-4-yn-3-ol analogues in enantioselective syntheses, contributing to the development of physiologically active compounds (Primožič et al., 2012).

5. Material Science and Engineering

In the realm of material science, derivatives of 3-Methylhept-4-yn-3-ol have been utilized in the synthesis and spectroscopic analysis of compounds like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol. Such studies contribute to the understanding of the optical properties and potential applications of these compounds in various fields, including electronics and photonics (Praveenkumar et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

3-methylhept-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXNDOUSGSHEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499217 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylhept-4-yn-3-ol | |

CAS RN |

71065-39-9 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)